molecular formula C12H13N3O B054527 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine CAS No. 116177-94-7

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine

Cat. No.: B054527
CAS No.: 116177-94-7
M. Wt: 215.25 g/mol
InChI Key: VSTUNJPIRVPVLW-UHFFFAOYSA-N
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Description

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C12H13N3O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a phenyl group attached to a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with acetophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.

Scientific Research Applications

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    6-Chloro-3-phenyl-1,2,4-triazine: Known for its herbicidal properties.

    3,5-Diamino-1,2,4-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.

    2,4,6-Tris(ethoxy)-1,3,5-triazine: Employed in the production of resins and adhesives.

Uniqueness: 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy and methyl groups enhance its solubility and stability, making it a valuable compound for various applications.

Biological Activity

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine is a synthetic compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This compound features a triazine ring substituted with an ethoxy group and a phenyl group, contributing to its unique pharmacological properties. Research indicates that it exhibits significant anti-inflammatory, analgesic, and potential anticancer activities.

The molecular formula of this compound is C12H14N4OC_{12}H_{14}N_4O. Its notable physical properties include:

  • Density : 1.15 g/cm³
  • Boiling Point : 367.3ºC at 760 mmHg

These properties suggest stability under various conditions, which is advantageous for therapeutic applications.

Anti-inflammatory and Analgesic Effects

Studies have shown that this compound possesses significant anti-inflammatory properties. It acts by inhibiting pathways involved in inflammation and pain perception. The compound’s interaction with various receptors related to pain pathways enhances its analgesic effects. For instance, it has been reported to reduce pain in experimental models of inflammation, demonstrating its potential as an effective analgesic agent.

Anticancer Activity

Recent investigations into the anticancer properties of triazine derivatives highlight the potential of this compound in cancer treatment. In vitro studies have indicated that this compound can exhibit selective cytotoxicity against various cancer cell lines. The following table summarizes some key findings regarding its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)16.32Inhibition of cell proliferation
HeLa (Cervical Cancer)12.21Induction of apoptosis
HepG2 (Liver Cancer)15.83Inhibition of PI3K/mTOR signaling pathway

These results indicate that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors involved in inflammatory and pain pathways.
  • Signal Transduction Inhibition : It inhibits key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its anticancer efficacy.

Case Studies

Several case studies have explored the pharmacological potential of triazine derivatives similar to this compound:

  • Study on Analgesic Effects : A study demonstrated that administration of the compound significantly reduced nociceptive responses in animal models, suggesting its utility in pain management.
  • Anticancer Efficacy : Another investigation revealed that derivatives with similar structures exhibited enhanced cytotoxicity against breast and liver cancer cell lines compared to standard chemotherapeutics like Doxorubicin .

Properties

IUPAC Name

5-ethoxy-6-methyl-3-phenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-16-12-9(2)14-15-11(13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTUNJPIRVPVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=NC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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